

SM19712 Free Acid: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	SM19712 free acid	
Cat. No.:	B10774043	Get Quote

An In-depth Examination of a Potent and Selective Endothelin-Converting Enzyme Inhibitor

Abstract

SM19712 free acid, a potent and selective nonpeptide inhibitor of endothelin-converting enzyme (ECE), holds significant promise for research in cardiovascular diseases and other conditions where the endothelin system plays a critical pathological role. This technical guide provides a comprehensive overview of SM19712, including its chemical properties, mechanism of action, and key experimental data. Detailed experimental protocols for its evaluation and a representative synthesis scheme are also presented to facilitate further investigation by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

SM19712 free acid is a synthetic organic compound with the following identifiers:



Property	Value
IUPAC Name	4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide
Synonyms	SM-19712
CAS Number	194542-56-8
Molecular Formula	C ₁₈ H ₁₄ CIN ₅ O ₃ S
Molecular Weight	431.85 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO and DMF

Note: The initial search results often refer to the monosodium salt (CAS 194542-56-8). This guide focuses on the free acid form.

Mechanism of Action: Inhibition of Endothelin-Converting Enzyme

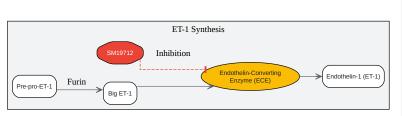
SM19712 exerts its biological effects through the potent and selective inhibition of endothelin-converting enzyme (ECE). ECE is a key metalloprotease in the endothelin (ET) biosynthesis pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1).

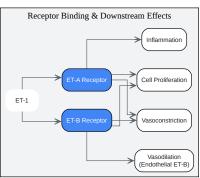
By inhibiting ECE, SM19712 effectively blocks the production of mature ET-1. This leads to a reduction in the downstream effects of ET-1, which include vasoconstriction, cell proliferation, and inflammation. The selectivity of SM19712 for ECE over other metalloproteases, such as neutral endopeptidase 24.11 and angiotensin-converting enzyme (ACE), makes it a valuable tool for specifically investigating the roles of the endothelin system.

Endothelin Signaling Pathway and the Role of SM19712

The following diagram illustrates the endothelin signaling pathway and the point of intervention for SM19712.







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Caption: The endothelin synthesis and signaling pathway, highlighting the inhibitory action of SM19712 on ECE.

Quantitative Data

In Vitro ECE Inhibition

Compound	Target	Assay	IC50 (nM)	Selectivity
SM19712	Endothelin- Converting Enzyme (ECE)	ECE inhibition assay with solubilized rat lung microsomes	42	High selectivity over neutral endopeptidase 24.11 and angiotensin- converting enzyme



In Vivo Efficacy in a Rat Model of Ischemic Acute Renal Failure

The protective effects of SM19712 were evaluated in a rat model of ischemic acute renal failure induced by occlusion of the left renal artery and vein.

Treatment Group	Dose (mg/kg, i.v.)	Effect on Renal Dysfunction	Effect on Histopathological Damage
Vehicle Control	-	Marked decrease in renal function	Severe renal damage (tubular necrosis, proteinaceous casts, medullary congestion)
SM19712	3	Dose-dependent attenuation	Dose-dependent attenuation
SM19712	10	Dose-dependent attenuation	Dose-dependent attenuation
SM19712	30	Dose-dependent attenuation	Dose-dependent attenuation

Data summarized from in vivo studies in rats.

Experimental Protocols In Vitro ECE Inhibition Assay (Fluorometric)

This protocol describes a representative method for determining the IC₅₀ of SM19712 for ECE inhibition using a fluorogenic substrate.

Materials:

- Recombinant human ECE-1
- Fluorogenic ECE substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)



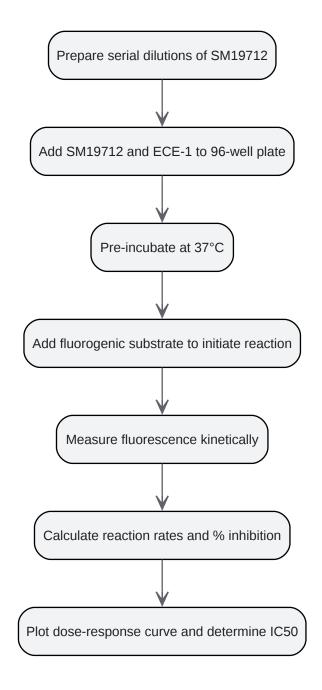
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- SM19712 free acid
- DMSO
- 96-well black microplates
- Fluorescence microplate reader (Excitation/Emission ~320/420 nm)

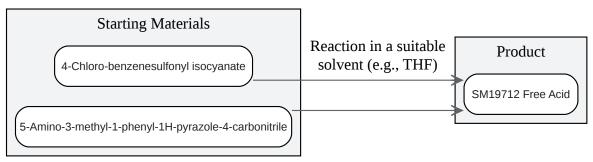
Procedure:

- Compound Preparation: Prepare a stock solution of SM19712 in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of test concentrations.
- Enzyme Preparation: Dilute the recombinant human ECE-1 in Assay Buffer to the desired working concentration.
- Assay Reaction: a. To each well of the 96-well plate, add the diluted SM19712 solutions.
 Include a vehicle control (Assay Buffer with DMSO) and a positive control (no inhibitor). b.
 Add the diluted ECE-1 enzyme solution to all wells except for the no-enzyme control wells. c.
 Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding the fluorogenic ECE substrate to all wells.
- Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes using a fluorescence microplate reader.
- Data Analysis: a. Determine the rate of reaction (V) for each concentration of SM19712 by calculating the slope of the linear portion of the fluorescence versus time curve. b. Calculate the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the SM19712 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow for IC₅₀ Determination:







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